2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHFCIUHWXBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
A strategic approach to synthesizing 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves breaking down the target molecule into two primary components: the 2-chloro-5-nitrobenzamide moiety and the 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core. This disconnection strategy allows for independent optimization of each fragment synthesis before the final coupling step.
The preparation pathway can be logically divided into three key phases:
- Synthesis of the 2-chloro-5-nitrobenzoic acid precursor
- Construction of the pyrazolo[3,4-d]pyrimidine scaffold with appropriate functionalization
- Coupling of these components through an amide bond formation
This approach provides flexibility in reaction conditions and enables troubleshooting of individual synthetic steps, ultimately leading to higher overall yields and purity of the target compound.
Synthesis of 2-Chloro-5-Nitrobenzoic Acid
Nitration of ortho-Chlorobenzoic Acid
The initial step in synthesizing this compound involves the preparation of 2-chloro-5-nitrobenzoic acid through selective nitration of ortho-chlorobenzoic acid. This process requires precise control of reaction conditions to ensure regioselectivity of nitration at the 5-position.
The optimized procedure involves dissolving ortho-chlorobenzoic acid in concentrated sulfuric acid followed by the careful addition of nitric acid or potassium nitrate. The reaction conditions must be carefully monitored to maximize the yield of the desired isomer while minimizing the formation of the 2-chloro-3-nitrobenzoic acid byproduct.
Table 1: Optimized Conditions for Nitration of ortho-Chlorobenzoic Acid
| Parameter | Condition | Notes |
|---|---|---|
| Sulfuric acid:Substrate ratio | 3.5-4.5:1 (w/w) | Higher ratios improve solubility but may affect selectivity |
| Temperature | 30-40°C | Critical for regioselectivity |
| Addition time of nitrating agent | Dropwise over 1-2 h | Slow addition prevents overheating |
| Reaction time | >2 h | Complete conversion confirmed by TLC |
| Isomer ratio (5-nitro:3-nitro) | 95:5 | Demonstrates high regioselectivity |
| Transformation efficiency | 92% | Based on recovered starting material |
The nitration process follows this chemical equation:
C₇H₄ClO₂ + HNO₃ → C₇H₃ClNO₄ + H₂O
Following the reaction, the mixture is poured into ice water, leading to precipitation of the crude 2-chloro-5-nitrobenzoic acid, which contains small amounts of the 3-nitro isomer.
Purification of 2-Chloro-5-Nitrobenzoic Acid
The purification of 2-chloro-5-nitrobenzoic acid involves an innovative alkali dissolution and selective precipitation process. This method takes advantage of the differential solubility properties of the isomeric products and enables achievement of high purity material suitable for the subsequent steps.
The procedure involves:
- Dissolution of the crude nitration product in alkaline solution (pH 7.5) at 60-70°C
- Decolorization with activated carbon
- Selective precipitation by acidification to pH 2-3 using nitric acid solution
- Controlled cooling to 38-42°C for optimal crystal formation
- Isolation and drying of the purified product
This purification sequence can yield 2-chloro-5-nitrobenzoic acid with chromatographic purity exceeding 99.5%, representing a significant improvement over conventional purification methods that typically achieve only 99.0% purity.
Preparation of Pyrazolo[3,4-d]pyrimidine Core Structure
Synthesis of 1-(p-Tolyl)-1H-pyrazole Intermediates
The construction of the pyrazolo[3,4-d]pyrimidine scaffold begins with the synthesis of appropriately substituted pyrazole intermediates. A practical approach involves the reaction of p-tolylhydrazine with suitable β-keto esters or β-ketonitriles to form 5-amino-1-(p-tolyl)-1H-pyrazole derivatives.
The cyclization typically proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and tautomerization to yield the desired pyrazole ring. This reaction can be conducted under various conditions, with refluxing ethanol or acetic acid being common solvent choices.
Pyrimidine Ring Formation
The subsequent step involves the construction of the pyrimidine ring on the pyrazole scaffold. Several methods have been developed for this transformation, each with distinct advantages depending on the scale and specific substitution pattern desired.
Conventional Method with Nitriles
A traditional approach involves the reaction of amino-pyrazole derivatives with appropriate nitriles in the presence of anhydrous HCl gas:
- The 5-amino-1-(p-tolyl)-1H-pyrazole derivative (10 mmol) is combined with a suitable nitrile (15 mmol) in dioxane
- Dry HCl gas is bubbled through the reaction mixture for approximately 6 hours
- The reaction mixture is then poured onto crushed ice and basified with 5% sodium hydroxide solution
- The precipitated product is isolated by filtration, dried, and recrystallized
This method typically provides good to excellent yields but requires handling of corrosive HCl gas.
Iodine-Catalyzed One-Pot Synthesis
A more recent and efficient approach utilizes iodine catalysis for the formation of pyrazolo[3,4-d]pyrimidines. This method represents a significant improvement in terms of reaction time, yield, and operational simplicity.
Table 2: Optimization of Iodine-Catalyzed Pyrazolo[3,4-d]pyrimidine Synthesis
| Entry | Solvent | Iodine (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | 10 | Reflux | 12 | Trace |
| 2 | Acetonitrile | 10 | Reflux | 12 | Trace |
| 3 | Toluene | 10 | Reflux | 12 | Trace |
| 4 | DMSO | 10 | 100 | 3 | 85 |
| 5 | DMF | 10 | 100 | 3 | 63 |
| 6 | Neat | 10 | 150 | 3 | 10 |
| 7 | DMSO | 5 | 100 | 3 | 20 |
| 8 | DMSO | 20 | 100 | 3 | 50 |
| 9 | DMSO | 50 | 100 | 3 | 35 |
| 10 | DMSO | - | 100 | 12 | - |
| 11 | DMSO | 10 | 80 | 3 | 87 |
| 12 | DMSO | 10 | Room temp. | 2 | - |
The optimized conditions (Entry 11: DMSO, 10 mol% I₂, 80°C, 3h) provide an excellent yield of 87%.
The reaction mechanism involves:
Microwave-Assisted Synthesis
Contemporary synthetic techniques, such as microwave-assisted organic synthesis, offer additional advantages for the preparation of pyrazolo[3,4-d]pyrimidine derivatives. This approach significantly reduces reaction times while often improving yields and product purity.
Key benefits of microwave methodology include:
- Rapid heating to higher temperatures
- Enhanced reaction rates
- Improved yields of desired products
- Reduced formation of side products
- Simplified workup procedures
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method | Advantage |
|---|---|---|---|
| Reaction time | 6-12 hours | 10-30 minutes | 12-36× faster |
| Energy consumption | High | Moderate | More sustainable |
| Temperature control | ±5°C | ±2°C | Greater precision |
| Side reactions | Common | Minimized | Higher purity |
| Scalability | Excellent | Limited by cavity size | Process-dependent |
| Overall yield | 65-75% | 80-90% | 15-25% improvement |
Amide Coupling Strategies
Acyl Chloride Method
The formation of the amide linkage between 2-chloro-5-nitrobenzoic acid and the pyrazolo[3,4-d]pyrimidine can be achieved through the conversion of the acid to its corresponding acyl chloride, followed by reaction with the nucleophilic nitrogen at the 5-position of the pyrimidine ring.
The procedure typically involves:
- Conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
- Reaction of the acyl chloride with 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in the presence of a suitable base
- Isolation and purification of the final product
Table 4: Optimized Conditions for Acyl Chloride Formation
| Parameter | Condition | Notes |
|---|---|---|
| Reagent | Thionyl chloride (5 eq) | Oxalyl chloride is an alternative |
| Catalyst | DMF (catalytic) | Promotes formation of the "Vilsmeier reagent" |
| Solvent | Dichloromethane | Chloroform can be substituted |
| Temperature | Reflux (~40°C) | Higher temperatures may cause decomposition |
| Reaction time | 4 hours | Monitor by TLC for completion |
| Workup | Evaporation under reduced pressure | Remove all excess thionyl chloride |
An example procedure based on the literature involves:
Coupling Reaction
The coupling of the acyl chloride with the pyrazolopyrimidine follows this general procedure:
- Dissolving the acyl chloride (1 mmol) and triethylamine (1 mmol) in dichloromethane (20 mL)
- Adding a solution of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 mmol) in dichloromethane (20 mL)
- Stirring the mixture for 20 hours at room temperature
- Washing the reaction mixture with water (3 × 20 mL)
- Drying, concentrating, and purifying the product
The reaction proceeds through nucleophilic attack of the pyrimidine nitrogen on the electrophilic carbon of the acyl chloride, with triethylamine serving to neutralize the HCl generated in the process.
Alternative Coupling Methods
While the acyl chloride method is widely used, alternative coupling strategies can offer advantages in terms of milder conditions and reduced side reactions.
Carbodiimide Coupling
Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) can be used to activate 2-chloro-5-nitrobenzoic acid directly:
- The acid (1.1 eq) is combined with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF
- After 30 minutes of activation, the pyrazolopyrimidine (1.0 eq) and DIPEA (2.0 eq) are added
- The reaction is stirred at room temperature for 12-24 hours
- The product is isolated by dilution with ethyl acetate and washing with aqueous solutions
This method avoids the preparation and handling of moisture-sensitive acyl chlorides.
Mixed Anhydride Method
The mixed anhydride approach offers another alternative:
- 2-Chloro-5-nitrobenzoic acid (1.1 eq) is treated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.2 eq) in THF at 0°C
- After 15-30 minutes, the pyrazolopyrimidine (1.0 eq) is added
- The reaction is allowed to warm to room temperature and stirred for 6-12 hours
- Standard aqueous workup and purification yields the desired product
Table 5: Comparison of Coupling Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Acyl chloride | High reactivity, fast reaction | Moisture sensitive, potential side reactions | 70-85% |
| Carbodiimide | Mild conditions, one-pot | Urea byproducts, sometimes difficult purification | 65-80% |
| Mixed anhydride | Rapid activation, clean reaction | Low temperature control, two-step | 60-75% |
| HATU/HBTU | Highly efficient, mild conditions | Expensive reagents, potential guanidinium impurities | 75-90% |
Purification and Characterization
Purification Methods
The crude this compound requires effective purification to achieve the high purity necessary for potential pharmaceutical applications.
Column Chromatography
Column chromatography represents the most widely used method for purifying the final compound:
- Silica gel is used as the stationary phase
- A gradient elution system starting with ethyl acetate:hexane (1:4) and increasing polarity provides effective separation
- TLC monitoring with UV visualization guides fraction collection
- Combined fractions containing the pure product are concentrated under reduced pressure
Recrystallization
For larger-scale purification, recrystallization offers a more practical approach:
- The crude product is dissolved in a minimum amount of hot DMF
- The solution is filtered while hot to remove insoluble impurities
- Slow cooling and/or addition of an anti-solvent (water or hexane) induces crystallization
- The crystals are collected by filtration, washed with cold solvent, and dried
Table 6: Solvent Systems for Recrystallization
| Solvent System | Comments | Typical Recovery | Purity |
|---|---|---|---|
| DMF/Water | Effective but high-boiling | 75-85% | >98% |
| Acetone/Hexane | Easier to remove | 70-80% | >97% |
| DCM/Hexane | Good for larger scales | 65-75% | >99% |
| Ethanol/Water | Environmentally friendly | 60-70% | >95% |
Structural Characterization
Comprehensive characterization of this compound is essential to confirm its structure and purity.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy provides critical information about the structural features of the compound:
Table 7: Expected ¹H NMR Signals
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons (benzamide) | 7.8-8.5 | Complex pattern | 3H |
| Aromatic protons (p-tolyl) | 7.1-7.5 | AA'BB' system | 4H |
| Pyrazole C-H | 7.6-7.8 | Singlet | 1H |
| Methyl (p-tolyl) | 2.3-2.4 | Singlet | 3H |
| Amide NH | 10.2-10.5 | Broad singlet | 1H |
¹³C NMR spectroscopy complements the proton data, with expected signals for:
- Carbonyl carbons (amide and pyrimidine) at 160-170 ppm
- Aromatic carbons at 115-150 ppm
- Methyl carbon at ~21 ppm
Infrared Spectroscopy
IR spectroscopy identifies key functional groups:
- Amide C=O stretch: 1650-1680 cm⁻¹
- Pyrimidone C=O stretch: 1630-1650 cm⁻¹
- Nitro group asymmetric stretch: 1510-1530 cm⁻¹
- Nitro group symmetric stretch: 1330-1350 cm⁻¹
- N-H stretch: 3200-3400 cm⁻¹
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the structure. The expected molecular ion [M+H]⁺ should appear at m/z consistent with the calculated molecular weight of this compound.
Complete Synthetic Route
The overall synthesis of this compound can be summarized in a comprehensive synthetic scheme that integrates the optimal conditions for each step.
Table 8: Complete Synthetic Pathway
| Step | Starting Material | Product | Key Reagents | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | ortho-Chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | H₂SO₄, HNO₃ | 30-40°C, 2h | 85-92% |
| 2 | 2-Chloro-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoyl chloride | SOCl₂ | Reflux, 4h | 90-95% |
| 3a | p-Tolylhydrazine + β-keto ester | 5-Amino-1-(p-tolyl)-1H-pyrazole derivative | - | Reflux, 2-3h | 75-80% |
| 3b | 5-Amino-1-(p-tolyl)-1H-pyrazole | 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | DMSO, I₂ (10 mol%) | 80°C, 3h | 85-90% |
| 4 | 2-Chloro-5-nitrobenzoyl chloride + pyrazolopyrimidine | Target compound | Et₃N, DCM | RT, 20h | 70-75% |
| 5 | Crude product | Purified target compound | Silica gel, solvents | Column chromatography | 85-90% |
The total yield across all steps ranges from 35-45%, representing an efficient process for such a complex heterocyclic structure.
Industrial Scale Considerations
Scaling up the synthesis of this compound from laboratory to industrial scale requires addressing several key considerations.
Continuous Flow Technology
Continuous flow reactors offer significant advantages for the nitration step, which involves potentially hazardous reagents:
- Better control over reaction temperature and mixing
- Enhanced safety profile for exothermic reactions
- Improved selectivity for the desired 5-nitro isomer
- Continuous processing and isolation of product
- Reduced waste generation and environmental impact
Scalable Purification Strategies
While column chromatography is effective at laboratory scale, industrial production requires more scalable purification methods:
- Recrystallization becomes the preferred approach
- Activated carbon treatment removes colored impurities
- Filtration through diatomaceous earth removes particulates
- Automated crystallization with precise temperature control optimizes yield and purity
- Centrifugation or filtration isolates the final crystalline product
Quality Control Parameters
Rigorous analytical testing ensures consistent product quality:
- HPLC purity >99.5%
- Residual solvent levels within ICH guidelines
- Absence of heavy metal contaminants
- Controlled particle size distribution
- Stable crystalline form with consistent melting point
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced under specific conditions to amine, while the other parts of the molecule remain intact.
Reduction: Chlorine substituent can be targeted for nucleophilic substitution reactions, altering the functionality of the compound.
Substitution: Various electrophilic or nucleophilic substitution reactions can occur, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C).
Substitution: Conditions involving strong bases or acids, such as sodium hydride (NaH) or sulfuric acid (H2SO4).
Major Products
From Oxidation: Amine derivatives.
From Reduction: Modified derivatives of the benzamide core.
From Substitution: Various substituted benzamide compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives, including the compound . These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound targets key enzymes such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), leading to apoptosis in cancer cells .
Case Study: In Vitro Testing
A study conducted on several pyrazolo-pyrimidine derivatives demonstrated that compounds with similar structures, including 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, showed IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer properties .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Pyrazolo-pyrimidines have been reported to inhibit various enzymes that are crucial in inflammatory processes and cancer progression.
- Target Enzymes : The compound has been specifically noted for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development as an anti-inflammatory agent .
Research Findings
In a comparative study of COX inhibitors, the pyrazolo-pyrimidine derivatives were found to have lower IC50 values than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potentially stronger anti-inflammatory effect .
Antimicrobial Properties
Emerging research suggests that pyrazolo-pyrimidine derivatives may also possess antimicrobial properties. Preliminary studies indicate that these compounds can inhibit the growth of various bacterial strains.
- Mechanism : The antimicrobial action is thought to be mediated through disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria .
Case Study: Bacterial Strain Testing
In laboratory settings, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .
Material Science Applications
Beyond medicinal chemistry, pyrazolo-pyrimidine derivatives are being explored for their photophysical properties in material science. Their ability to form stable complexes with metal ions opens avenues for applications in organic electronics and photonic devices.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets, such as:
Molecular Targets: Enzymes and receptors that regulate cellular processes.
Pathways Involved: Signal transduction pathways, apoptosis, and oxidative stress responses.
By binding to these targets, the compound can modulate biological activities, leading to its therapeutic effects or use as a research tool.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The pyrazolo[3,4-d]pyrimidin scaffold is a privileged structure in drug discovery, with derivatives often evaluated for kinase inhibition and antiproliferative activity. Below is a detailed comparison of the target compound with analogs reported in recent studies.
Mechanistic Insights
- Urea vs. Benzamide : Urea derivatives (e.g., 1-phenyl-urea) demonstrate potent IC50 values (1.2 μM in MCF-7 cells), likely due to hydrogen-bonding interactions with kinase ATP-binding pockets. The benzamide group in the target compound may exhibit similar interactions but with altered pharmacokinetic properties due to increased lipophilicity from the chloro and nitro groups.
- p-Tolyl Substitution : Derivatives with p-tolyl groups (e.g., sulfonamide analog) show enhanced activity (IC50 = 0.7 μM in HeLa cells), suggesting that aromatic bulk at the 1-position improves target engagement .
Pharmacokinetic and Toxicity Profiles
- Solubility : Urea derivatives generally exhibit higher aqueous solubility than benzamide analogs, which may limit the bioavailability of the target compound.
- In contrast, methyl or methoxy substituents in other analogs improve metabolic stability .
Biological Activity
The compound 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and nitro groups may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. A notable study reported that pyrazolo[3,4-d]pyrimidines demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest that pyrazolo derivatives possess significant antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, this compound may exhibit anti-inflammatory properties. Studies involving related pyrazolo derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The selectivity for COX-II over COX-I was noted in some derivatives, suggesting potential therapeutic applications in treating inflammatory diseases .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. For instance, the inhibition of key enzymes involved in cancer cell proliferation or inflammation can lead to reduced cell growth or inflammation .
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 0.0227 µM against a panel of cancer cell lines, significantly outperforming standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of various pyrazolo derivatives. The results indicated that certain compounds showed high efficacy against E. coli and S. aureus, with some exhibiting bacteriostatic effects at concentrations as low as 1 µg/mL . This highlights the potential for developing new antibiotics based on this scaffold.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.0227 | |
| Compound B | Antimicrobial | 1 | |
| Compound C | Anti-inflammatory | 0.52 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Increased potency |
| Chloro group | Enhanced selectivity |
| Methyl group | Improved bioavailability |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
A1. The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core formation, followed by sequential substitutions. Key steps include:
- Core formation : Cyclocondensation of 5-amino-1H-pyrazole derivatives with nitriles under reflux in ethanol .
- Substituent introduction : Chlorination at position 2 using POCl₃, followed by coupling with p-tolyl groups via Buchwald-Hartwig amination .
- Benzamide attachment : Amide bond formation using 2-chloro-5-nitrobenzoyl chloride in DMF with triethylamine as a base .
Optimization : - Temperature control : Maintain 80–100°C during cyclocondensation to prevent side-product formation.
- Catalysts : Use Pd(OAc)₂/XPhos for efficient aryl coupling (yield >75%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) achieve >95% purity .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
A2.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 2.3 ppm for p-tolyl methyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 495.08) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Advanced Research Questions
Q. Q3. How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition?
A3. Methodology :
Derivative synthesis : Modify substituents (e.g., replace p-tolyl with 3-chlorophenyl or fluorophenyl) to assess steric/electronic effects .
Kinase assays : Screen against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values (e.g., <100 nM for optimized derivatives) .
Computational docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to identify key binding interactions (e.g., hydrogen bonding with kinase hinge region) .
Data interpretation : Correlate substituent bulkiness with kinase selectivity (e.g., bulky groups reduce off-target effects) .
Q. Q4. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
A4.
- Standardize assays : Use identical cell lines (e.g., A549 for lung cancer) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
- Control variables : Test solubility (DMSO concentration ≤0.1%) and stability (HPLC monitoring over 24 hours) .
- Mechanistic validation : Confirm apoptosis via caspase-3 activation (western blot) and cell cycle arrest (flow cytometry) to distinguish cytotoxic vs. cytostatic effects .
Q. Q5. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
A5.
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., nitro group reduction) .
- In vivo testing : Administer intravenously (5 mg/kg) in xenograft models; monitor plasma half-life via LC-MS/MS .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
A6.
- Chiral resolution : Use preparative HPLC with chiral columns (Chiralpak AD-H) to separate enantiomers .
- Continuous flow chemistry : Implement microreactors for precise temperature control and reduced racemization .
- Quality control : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Methodological Considerations
Q. Table 1: Key Synthetic Parameters for Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | Ethanol, 80°C, 12h | 65–70 | 90 | |
| Chlorination | POCl₃, DMF, 110°C, 6h | 85 | 95 | |
| Benzamide coupling | TEA, DMF, RT, 24h | 70–75 | 98 |
Q. Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (EGFR, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent compound | 85 | 12 | 30 |
| 3-Chlorophenyl analog | 45 | 8 | 45 |
| Fluorophenyl analog | 120 | 18 | 20 |
Critical Analysis of Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
